molecular formula C9H13NO B1405773 3-Cyclopentyl-4-oxobutanenitrile CAS No. 1439823-13-8

3-Cyclopentyl-4-oxobutanenitrile

Cat. No. B1405773
M. Wt: 151.21 g/mol
InChI Key: RACAKYNWTLGEKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Cyclopentyl-4-oxobutanenitrile is a chemical compound with the CAS number 1439823-13-8 . It is used in the pharmaceutical industry and is often used in research and development under the supervision of a technically qualified individual .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Cyclopentyl-4-oxobutanenitrile such as its density, melting point, boiling point, molecular formula, and molecular weight can be found in various chemical databases .

Scientific Research Applications

Synthetic Chemistry and Heterocyclic Derivatives

  • 3-Cyclopentyl-4-oxobutanenitrile is involved in the synthesis of various heterocyclic derivatives, including chromenoquinoline derivatives, which are prepared using 3-oxobutanenitrile and 1,3-cyclohexanedione. These derivatives are characterized using spectroscopic tools and have potential applications in materials science and pharmaceuticals (Han et al., 2015).

Biological Activity and Antimicrobial Properties

  • Some derivatives of 3-oxobutanenitrile exhibit biological activities against bacteria, filamentous fungi, and tumor cells, highlighting its potential in antimicrobial and anticancer research. Specific compounds synthesized from 3-oxobutanenitrile derivatives have shown broad antimicrobial activity, surpassing reference drugs in some cases (Černuchová et al., 2005).

Pharmacological Potential

  • Research on 4-aryl-2-alkylphosphonomethyl-4-oxobutanenitrile derivatives, related to 3-Cyclopentyl-4-oxobutanenitrile, explores their antiviral and anticancer activities. Molecular docking studies suggest significant binding affinity to key biological targets, including the SARS Coronavirus Main Proteinase and the Human Progesterone Receptor (Yaccoubi et al., 2022).

Crystallographic Studies and Molecular Interactions

  • The crystal structures of various β-ketoarylhydrazones, including those derived from 3-oxobutanenitrile, have been investigated. These studies provide insights into intramolecular hydrogen bonds and the interplay of steric and electronic factors, which are crucial for understanding molecular interactions in chemistry and drug design (Bertolasi et al., 1999).

Novel Odorants and Sensory Research

  • Derivatives of 3-oxobutanenitrile, such as 2,2-bis(prenyl)-3-oxobutyronitrile, have been explored for their unique olfactory properties, contributing to sensory science and the fragrance industry. These studies help understand the structure-odor relationships and the interaction of these compounds with olfactory receptors (Hauser et al., 2018).

Future Directions

A study discusses the synthesis of pyrrole-based drug candidates from α-Hydroxyketones, 3-Oxobutanenitrile, and Anilines. This route has potential to obtain diverse libraries of these pyrrole candidates in a concise manner to develop optimum lead compounds . This suggests that 3-Cyclopentyl-4-oxobutanenitrile could have potential applications in the synthesis of new drug candidates.

properties

IUPAC Name

3-cyclopentyl-4-oxobutanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c10-6-5-9(7-11)8-3-1-2-4-8/h7-9H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RACAKYNWTLGEKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(CC#N)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601288162
Record name Cyclopentanepropanenitrile, β-formyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601288162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyclopentyl-4-oxobutanenitrile

CAS RN

1439823-13-8
Record name Cyclopentanepropanenitrile, β-formyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1439823-13-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopentanepropanenitrile, β-formyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601288162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Cyclopentyl-4-oxobutanenitrile
Reactant of Route 2
3-Cyclopentyl-4-oxobutanenitrile
Reactant of Route 3
3-Cyclopentyl-4-oxobutanenitrile
Reactant of Route 4
3-Cyclopentyl-4-oxobutanenitrile
Reactant of Route 5
3-Cyclopentyl-4-oxobutanenitrile
Reactant of Route 6
Reactant of Route 6
3-Cyclopentyl-4-oxobutanenitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.